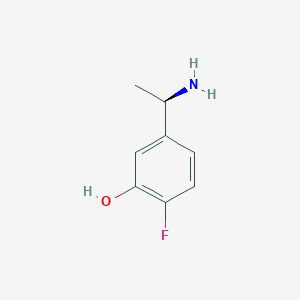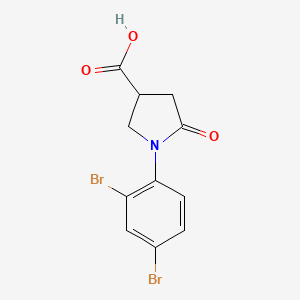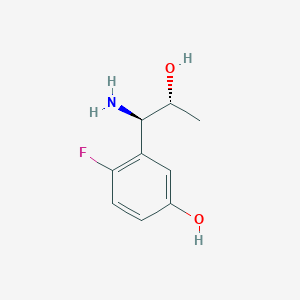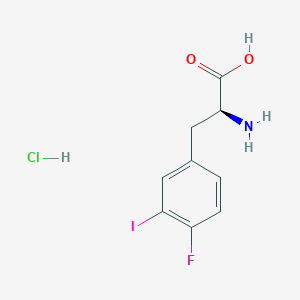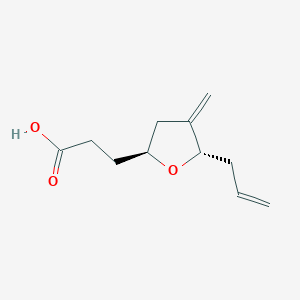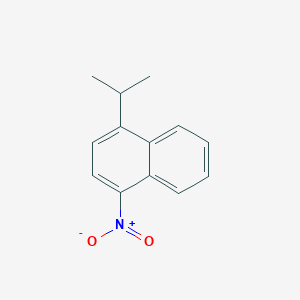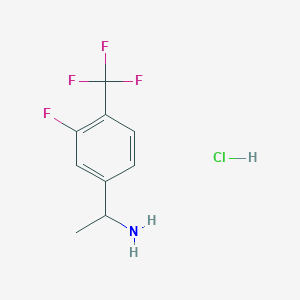
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of fluorine atoms on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride
- (S)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- (S)-1-(3-fluoro-4-(difluoromethyl)phenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride stands out due to the presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClF4N |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H |
InChI Key |
NLBPCMJOACOYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


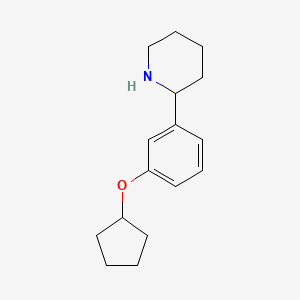
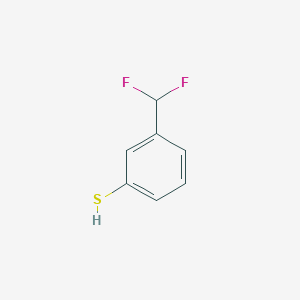
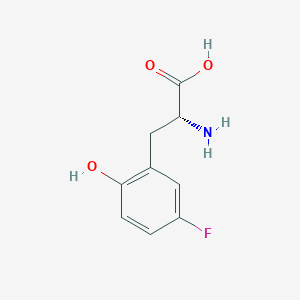
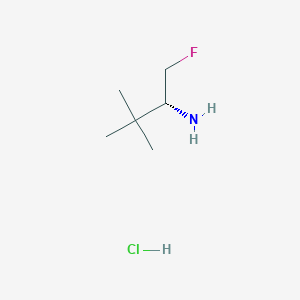
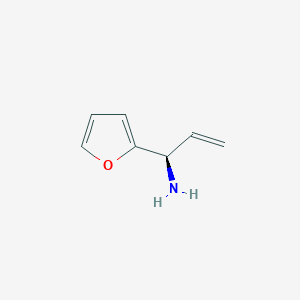
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)

